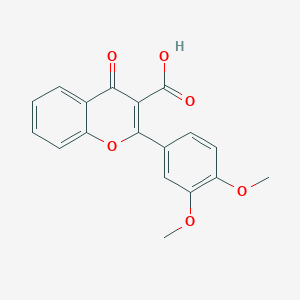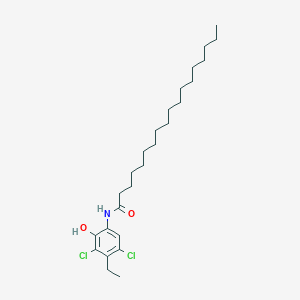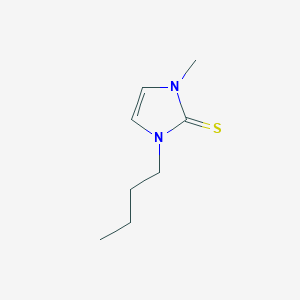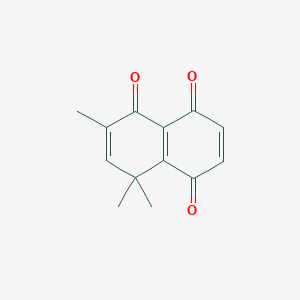![molecular formula C13H11N3OS B14306393 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one CAS No. 113121-32-7](/img/structure/B14306393.png)
6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a phenyl group at the 2nd position of the imidazo[1,2-b]pyridazin-3(5H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones can efficiently produce a series of 1,6-dihydropyridazines, which can then be converted to the desired pyridazines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the imidazo[1,2-b]pyridazin-3(5H)-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant properties . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, leading to various pharmacological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds to 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one include:
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
- 1H-Pyrrolo[2,3-b]pyridin-1-yl
- 7H-Pyrrolo[2,3-c]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
113121-32-7 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazin-3-ol |
InChI |
InChI=1S/C13H11N3OS/c1-18-11-8-7-10-14-12(13(17)16(10)15-11)9-5-3-2-4-6-9/h2-8,17H,1H3 |
InChIキー |
RHHVJGKZHNGEND-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN2C(=NC(=C2O)C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)


![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)

